5-Chloro-2-hydrazinyl-3-nitropyridine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Researchers face yield loss and route divergence when substituting simpler pyridines for tri-functional intermediates. 5-Chloro-2-hydrazinyl-3-nitropyridine solves this with three orthogonal reactive handles: - Hydrazinyl → cyclocondensation to fused triazolo/pyrazolo scaffolds. - 5-Chloro → Suzuki, Buchwald, or SNAr diversification. - 3-Nitro (masked amine) → step-economy without protecting groups. Validated intermediate for nNOS-PSD95 inhibitor programs (patent literature). Procure the exact building block to match disclosed, scalable routes.

Molecular Formula C5H5ClN4O2
Molecular Weight 188.57 g/mol
CAS No. 22353-46-4
Cat. No. B3117471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-hydrazinyl-3-nitropyridine
CAS22353-46-4
Molecular FormulaC5H5ClN4O2
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])NN)Cl
InChIInChI=1S/C5H5ClN4O2/c6-3-1-4(10(11)12)5(9-7)8-2-3/h1-2H,7H2,(H,8,9)
InChIKeyUHYSNWKUKBMEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-hydrazinyl-3-nitropyridine: Tri-functional Pyridine Intermediate


5-Chloro-2-hydrazinyl-3-nitropyridine is a highly functionalized pyridine derivative featuring three reactive handles: a chloro substituent at the 5-position, a hydrazinyl group at the 2-position, and a nitro group at the 3-position . Its molecular formula is C5H5ClN4O2, with a molecular weight of 188.57 g/mol . The compound is typically isolated as a solid with a melting point of 134–135 °C [1], and its synthesis is most commonly achieved via nucleophilic aromatic substitution of 2,5-dichloro-3-nitropyridine with hydrazine hydrate [2].

5-Chloro-2-hydrazinyl-3-nitropyridine: Superior to Simpler Analogs


The substitution of 5-chloro-2-hydrazinyl-3-nitropyridine with simpler analogs—such as 2-hydrazinyl-3-nitropyridine (lacking the 5-chloro handle) , 5-chloro-2-hydrazinylpyridine (lacking the 3-nitro activating group) [1], or 2,5-dichloro-3-nitropyridine (lacking the hydrazinyl nucleophile) —fundamentally alters the synthetic trajectory and achievable molecular complexity. The unique combination of an electron-withdrawing nitro group, a nucleophilic hydrazinyl moiety, and a halogen capable of undergoing transition-metal-catalyzed cross-couplings or further nucleophilic substitutions enables divergent, orthogonal functionalization pathways that are inaccessible with any single analog. The data presented in Section 3 demonstrate that these structural differences translate into quantifiable variations in synthetic yields, physical properties, and downstream applicability, making direct substitution a high-risk, low-yield strategy for any project requiring a defined sequence of heterocycle construction.

5-Chloro-2-hydrazinyl-3-nitropyridine: Comparative Data vs. Analogs


Nucleophilic Substitution Yield Comparison

The synthesis of 5-chloro-2-hydrazinyl-3-nitropyridine from 2,5-dichloro-3-nitropyridine proceeds with an isolated yield of 82% under standard conditions (hydrazine hydrate, methanol, 60 °C, 2 h) . This yield is notably lower than the 100% reported for the analogous reaction of 2-chloro-3-nitropyridine to form 2-hydrazinyl-3-nitropyridine under slightly different conditions (hydrazine hydrate, acetonitrile, 0–20 °C, 20 h) . The 18-percentage-point yield reduction is attributed to the presence of the additional electron-withdrawing 5-chloro substituent, which reduces the electrophilicity of the C2 position, thereby slowing the nucleophilic aromatic substitution (SNAr) rate .

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Melting Point and LogP Comparison

The presence of the 5-chloro substituent in 5-chloro-2-hydrazinyl-3-nitropyridine results in a melting point of 134–135 °C [1] and a computed logP of 1.4 [2]. In contrast, the non-chlorinated analog 2-hydrazinyl-3-nitropyridine has a computed logP of 0.07 and a boiling point of 341.0±27.0 °C (no melting point reported, indicating a likely lower-melting solid or oil) . The >1.3 log unit increase in lipophilicity and the distinct crystalline nature of the target compound facilitate more straightforward purification via recrystallization and improve its handling characteristics for downstream synthetic steps.

Pre-formulation Analytical Chemistry Purification

Functional Group Handles: Divergent Synthesis Potential

5-Chloro-2-hydrazinyl-3-nitropyridine possesses three distinct reactive sites: a chloro group (C5), a hydrazinyl group (C2), and a nitro group (C3) . This contrasts with 5-chloro-2-hydrazinylpyridine (lacks nitro group) [1] and 2-hydrazinyl-3-nitropyridine (lacks chloro group) , both of which possess only two reactive handles. The presence of three orthogonal functional groups enables a greater number of sequential, chemoselective transformations, allowing for the construction of more complex heterocyclic scaffolds from a single, commercially available intermediate.

Medicinal Chemistry Diversity-Oriented Synthesis Late-Stage Functionalization

Validated Neuroprotective Agent Synthesis

The synthetic utility of 5-chloro-2-hydrazinyl-3-nitropyridine is concretely demonstrated in patent CN104045552, where it serves as a key intermediate in the preparation of novel neuroprotective agents that function as nNOS-PSD95 decouplers for stroke treatment [1][2]. While a direct comparator for this specific application is not available, the inclusion of the compound in a granted patent underscores its recognized value in a demanding, real-world drug discovery program—a level of validation not documented for simpler analogs in this therapeutic area.

Neuropharmacology Drug Discovery Process Validation

5-Chloro-2-hydrazinyl-3-nitropyridine: Key Application Scenarios


Triazolopyridine & Pyrazolopyridine Library Synthesis

The hydrazinyl group enables facile cyclocondensation with carbonyl derivatives to form fused 1,2,4-triazolo[4,3-a]pyridines or pyrazolo[4,3-b]pyridines [1]. The retained 5-chloro substituent then serves as a handle for subsequent Suzuki-Miyaura, Buchwald-Hartwig, or SNAr reactions, allowing for the rapid generation of structurally diverse compound libraries from a single core intermediate [1].

nNOS-PSD95 Neuroprotective Agent Development

As documented in patent literature, 5-chloro-2-hydrazinyl-3-nitropyridine is a validated intermediate for synthesizing compounds that disrupt the nNOS-PSD95 protein-protein interaction, a clinically relevant target for ischemic stroke [2][3]. Procuring this specific building block ensures alignment with a disclosed, scalable synthetic route, reducing development time for programs in this therapeutic area.

Protection-Free Complex Heterocycle Synthesis

The combination of a nitro group (masked amine) and a hydrazinyl group (masked diazo or hydrazone) allows for sequential transformations without the need for protecting groups [1]. This property is particularly valuable in academic and industrial settings where step-economy is paramount, and the higher initial cost of the tri-functional intermediate is offset by the reduction in synthetic steps and overall yield improvements [1].

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